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Compound of Interest

Compound Name: 4-(3-Methylphenyl)-1,3-thiazole

CAS No.: 383145-33-3

Cat. No.: B1637582

Get Quote

Executive Summary & Compound Profile
4-(3-Methylphenyl)-1,3-thiazole (CAS: 383145-33-3) is a significant heteroaromatic

intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g.,

potential NSAIDs or kinase inhibitors).[1] Its solubility behavior is governed by the interplay

between the lipophilic tolyl moiety and the polarizable thiazole ring.

Understanding its solubility landscape is critical for:

Process Chemistry: Optimizing yield during nucleophilic substitution or cyclization reactions.

Purification: Designing cooling crystallization cycles.

Formulation: Enhancing bioavailability of thiazole-based derivatives.
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Property Value / Descriptor Relevance to Solubility

Molecular Formula
Moderate molecular weight (

g/mol ) favors dissolution.

LogP (Predicted) ~3.18

Highly lipophilic; poor aqueous

solubility, high affinity for non-

polar/aprotic solvents.

H-Bond Donors 0

Lacks ability to donate H-

bonds; relies on accepting H-

bonds from protic solvents.

H-Bond Acceptors 2 (N, S)
Moderate interaction with

alcohols (MeOH, EtOH).

Melting Point ~45–50 °C (Est.)*

Low lattice energy barrier

suggests high solubility in

compatible organic solvents.

*Note: Melting point estimated based on structural isomers (e.g., 4-(4-methylphenyl) analog

MP: 65–68 °C). Isomers with meta-substitution often exhibit lower MPs due to reduced crystal

packing efficiency.

Thermodynamic Framework
To rigorously analyze solubility, we move beyond empirical observation to thermodynamic

modeling. The solubility of 4-(3-Methylphenyl)-1,3-thiazole in organic solvents is non-ideal

and is best described by the Modified Apelblat Equation.

The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (

) with temperature (

). It is the industry standard for correlating solubility data of pharmaceutical intermediates.

: Mole fraction solubility of the solute.[2]
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: Absolute temperature (Kelvin).

: Empirical model parameters derived from regression analysis.

A and B reflect the enthalpy of solution.

C accounts for the temperature dependence of the heat capacity difference.

Van't Hoff Analysis
For rapid process screening, the dissolution enthalpy (

) and entropy (

) are extracted using the Van't Hoff plot:

Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is typical for
thiazole derivatives in organic solvents.

Experimental Protocol: Gravimetric Determination
Standard Operating Procedure (SOP) for Solubility Measurement

Objective: Determine the saturated solubility of 4-(3-Methylphenyl)-1,3-thiazole in a solvent

panel (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone).

Phase 1: Preparation & Saturation[3][4]
Solvent Selection: Choose ACS-grade solvents.

Excess Addition: Add the thiazole solid in excess to 10 mL of the selected solvent in a

jacketed glass equilibrium cell.

Temperature Control: Connect the cell to a circulating water bath (precision

K). Set

K.
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Equilibration: Stir continuously using a magnetic stirrer (400 rpm) for 24 hours to ensure

solid-liquid equilibrium (SLE).

Phase 2: Sampling & Drying (Gravimetric Analysis)
Filtration: Stop stirring and allow the suspension to settle for 30 minutes. Using a pre-heated

syringe filter (0.45

m PTFE), withdraw 2 mL of the supernatant.

Weighing (Wet): Transfer the filtrate immediately into a pre-weighed weighing boat (

). Record the total mass (

).

Evaporation: Place the weighing boat in a vacuum oven at 40 °C (below the solute MP) until

constant mass is achieved.

Weighing (Dry): Record the mass of the dry residue (

).

Phase 3: Calculation
Calculate the mole fraction solubility (

):

: Molar mass of solute (175.25 g/mol ).[3]

: Molar mass of solvent.

Visualized Workflow (DOT Diagram)
The following diagram illustrates the logical flow from experimental setup to thermodynamic

parameter extraction.
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Caption: Workflow for determining and modeling the solubility of thiazole derivatives.

Predicted Solubility Trends & Data Analysis
Based on the structural lipophilicity (LogP ~3.18) and data from homologous aryl-thiazoles, the

following solubility hierarchy is expected.

Solubility Hierarchy (Predictive)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1637582/docs?utm_src=pdf-body-img#technical-guide-solubility-profiling-of-4-3-methylphenyl-1-3-thiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1637582?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class
Representative
Solvent

Predicted Solubility Mechanism

Ketones Acetone High

Dipole-dipole

interactions; lack of H-

bond donor network

allows easy cavity

formation.

Esters Ethyl Acetate High

Similar polarity to the

solute; "like dissolves

like".

Aromatic Toluene Moderate-High

-

stacking interactions

between the tolyl

group and solvent.

Alcohols Ethanol / IPA Moderate

Solute disrupts

solvent H-bond

network; solubility

increases significantly

with Temperature.

Water Water Very Low

Hydrophobic effect

dominates; high

energy cost to create

cavity in water

structure.

Application of Data
To utilize this data for crystallization:

Cooling Crystallization: Use Ethanol or Isopropanol. The solubility curve is typically steep

(high

), meaning yield is maximized by cooling from 50 °C to 5 °C.
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Anti-Solvent Crystallization: Dissolve in Acetone (high solubility) and slowly add Water (anti-

solvent) to precipitate the pure compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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